3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide
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Overview
Description
“Compound X” , belongs to the class of organic compounds known as oxazoles. It features an oxazole ring fused to a phenyl ring, with a methoxy group (CH₃O) at position 3 of the oxazole ring and a phenoxy group (C₆H₅OC₆H₅) attached to the nitrogen atom. The compound’s systematic name reflects its substituents and structural features.
Preparation Methods
Synthetic Routes::
Oxazole Formation:
Phenoxy Group Attachment:
- Industrial-scale synthesis typically involves optimized reaction conditions, efficient reagents, and purification steps to yield high-quality Compound X.
Chemical Reactions Analysis
Compound X undergoes several types of reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group (–OH) using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, e.g., with alkyl halides or acyl chlorides.
Major Products: The primary products of these reactions would be derivatives of Compound X with modified functional groups.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It could serve as a probe for investigating biological pathways or as a potential drug candidate.
Industry: Its unique structure may have applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Compound X stands out due to its oxazole-phenoxy hybrid structure. Similar compounds include other oxazole derivatives, such as 2-phenyl-4,5-dihydrooxazole and 5-phenyl-1,3-oxazole.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C19H18N2O4/c1-23-19-13-17(25-21-19)11-12-18(22)20-14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
LIIUYPUSGOOXER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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